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Abstract
This application note details a robust and validated High-Performance Liquid Chromatography

(HPLC) method for the determination of purity and related substances of Sequifenadine in

bulk drug substance. The developed isocratic reverse-phase HPLC method is specific,

accurate, precise, and linear over a specified range, making it suitable for routine quality

control analysis. The method was validated in accordance with the International Council for

Harmonisation (ICH) guidelines.

Introduction
Sequifenadine is an H1-histamine receptor antagonist used in the treatment of allergic

conditions.[1][2] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for

its safety and efficacy. An accurate and reliable analytical method is therefore essential for

quantifying the main component and detecting any potential impurities or degradation products.

This document provides a detailed protocol for a newly developed HPLC method for the purity

testing of Sequifenadine.

Experimental
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler,

column thermostat, and a UV-Vis detector was used.
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Chromatographic Data System: Empower™, Chromeleon™, or equivalent.

Analytical Balance: Capable of weighing to 0.01 mg.

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen

Phosphate (AR grade), Orthophosphoric acid (AR grade), and purified water.

Sequifenadine Reference Standard: USP or equivalent, of known purity.

A summary of the optimized HPLC conditions is presented in Table 1.

Parameter Condition

Column C18, 250 mm x 4.6 mm, 5 µm

Mobile Phase
Acetonitrile : 0.02 M KH2PO4 Buffer (pH 3.0)

(50:50, v/v)

Flow Rate 1.0 mL/min

Injection Volume 10 µL

Column Temperature 30 °C

Detection Wavelength 220 nm

Run Time 25 minutes

Table 1: Optimized HPLC Method Parameters

Protocols
Buffer Preparation (0.02 M KH2PO4, pH 3.0): Dissolve 2.72 g of Potassium Dihydrogen

Phosphate in 1000 mL of purified water. Adjust the pH to 3.0 with orthophosphoric acid. Filter

the solution through a 0.45 µm membrane filter.

Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a ratio of 50:50 (v/v).

Degas the mobile phase before use.
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Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Sequifenadine
reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume

with the mobile phase.

Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL

volumetric flask and dilute to volume with the mobile phase.

Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the Sequifenadine sample,

transfer it to a 25 mL volumetric flask, dissolve and dilute to volume with the mobile phase.

Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the

mobile phase.

Before sample analysis, the chromatographic system must meet predefined suitability criteria.

Inject the Standard Solution (100 µg/mL) five times and evaluate the parameters listed in Table

2.

Parameter Acceptance Criteria

Tailing Factor ≤ 2.0

Theoretical Plates ≥ 2000

% RSD of Peak Area ≤ 2.0%

Table 2: System Suitability Criteria

The developed method was validated according to ICH guidelines for specificity, linearity,

accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4][5]

Specificity: The specificity of the method was evaluated by analyzing a blank (mobile phase),

a placebo solution, the standard solution, and the sample solution to demonstrate the

absence of interference at the retention time of Sequifenadine. Forced degradation studies

were also performed by subjecting the sample to acidic, basic, oxidative, thermal, and

photolytic stress conditions to ensure the separation of degradation products from the main

peak.
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Linearity: Linearity was assessed by preparing a series of at least five concentrations of

Sequifenadine standard over the range of 50% to 150% of the working concentration (50,

75, 100, 125, 150 µg/mL). A calibration curve of peak area versus concentration was plotted,

and the correlation coefficient (r²) was determined.

Accuracy: The accuracy of the method was determined by recovery studies. A known

amount of Sequifenadine standard was spiked into a placebo mixture at three different

concentration levels (80%, 100%, and 120% of the working concentration). The recovery of

the analyte was then calculated.

Precision:

Repeatability (Intra-day Precision): Six replicate injections of the standard solution (100

µg/mL) were performed on the same day, and the relative standard deviation (%RSD) of

the peak areas was calculated.

Intermediate Precision (Inter-day Precision): The repeatability study was performed on a

different day by a different analyst to assess the intermediate precision.

LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were

determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Results and Discussion
Several mobile phases and column types were evaluated to achieve optimal separation and

peak shape for Sequifenadine. A C18 column with a mobile phase consisting of acetonitrile

and phosphate buffer (pH 3.0) in a 50:50 ratio provided the best results with a symmetric peak

and a reasonable retention time of approximately 6.5 minutes. The detection wavelength of 220

nm was selected based on the UV spectrum of Sequifenadine.

The validation results are summarized in Tables 3 and 4.
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Parameter Result Acceptance Criteria

Linearity (r²) 0.9995 ≥ 0.999

LOD 0.05 µg/mL -

LOQ 0.15 µg/mL -

Table 3: Linearity, LOD, and LOQ Results

Parameter Level Recovery (%) % RSD

Accuracy 80% 99.8 0.85

100% 100.5 0.62

120% 101.2 0.71

Precision Repeatability - 0.55

Intermediate - 0.98

Table 4: Accuracy and Precision Data

The method demonstrated excellent linearity over the tested concentration range. The

accuracy was confirmed by the high recovery rates, and the low %RSD values for repeatability

and intermediate precision indicate good precision. The specificity studies showed no

interference from excipients or degradation products, confirming the stability-indicating nature

of the method.
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Caption: Workflow for HPLC Method Development and Validation.
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Caption: Logical Flow for Sequifenadine Purity Testing.
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Conclusion
A simple, rapid, and reliable isocratic RP-HPLC method has been developed and validated for

the purity testing of Sequifenadine. The method is suitable for its intended purpose and can be

effectively used for routine quality control of Sequifenadine in bulk drug manufacturing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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